

Crystal Structure of Aluminum Tartrate Complexes: A Technical Guide

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Abstract

Aluminum tartrate complexes are of significant interest due to the versatile coordination chemistry of tartaric acid and the diverse applications of aluminum compounds in materials science and pharmaceuticals. The three-dimensional arrangement of atoms in these complexes is crucial for understanding their chemical and physical properties. This technical guide provides a comprehensive overview of the structural aspects of aluminum tartrate complexes. While extensive searches of crystallographic databases and the scientific literature have not revealed a publicly available, fully determined single-crystal X-ray structure of a simple aluminum tartrate complex, this guide synthesizes the available information on their synthesis and coordination. To illustrate the principles of their structural analysis, representative crystallographic data from a closely related aluminum-carboxylate complex, tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate, is presented. Furthermore, this document outlines the detailed experimental protocols required for the synthesis, crystallization, and structural determination of such complexes.

Introduction to Aluminum Tartrate Complexes

Aluminum tartrate is formed through the coordination of aluminum(III) ions with tartrate anions. Tartaric acid (C₄H₆O₆) is a dicarboxylic acid containing two hydroxyl groups, which allows it to act as a chelating ligand, binding to the aluminum ion through both its carboxylate and hydroxyl groups[1]. The formation and speciation of these complexes are highly dependent



on pH. At low pH, the protonated forms of tartrate and free Al³⁺ ions are dominant. As the pH increases, deprotonation allows for the formation of various stable complex species, which can be monomeric or polynuclear in nature[2].

The chirality of the tartrate ligand (L-(+), D-(-), or meso) can also play a significant role in the stereochemistry of the resulting aluminum complexes, potentially leading to the formation of diastereomeric structures[1]. The general chemical formula for **aluminum tartrate** is often represented as $Al_2(C_4H_4O_6)_3[1]$. One synthesized variant is ammonium **aluminum tartrate**, $(NH_4)_3Al(C_4H_4O_6)_3[3]$.

Synthesis and Crystallization

The synthesis of **aluminum tartrate** complexes can be achieved through several methods, including solution-based precipitation and hydrothermal techniques.

Experimental Protocol: Synthesis of Ammonium Aluminum Tartrate

This protocol is based on the reported synthesis of (NH₄)₃Al(C₄H₄O₆)₃[3].

- · Preparation of Reactant Solutions:
 - Prepare an aqueous solution of aluminum chloride (AICl₃).
 - Prepare a solution of tartaric acid in a mixed solvent of water and ethanol.

Reaction:

- The aluminum chloride solution is added to the tartaric acid solution under constant stirring at room temperature.
- The molar ratio of the reactants and the ratio of ethanol to the aluminum solution are critical parameters to control the reaction yield.

pH Adjustment:

 The pH of the reaction mixture is adjusted to be above 3.0 using a suitable base, such as ammonium hydroxide. This is crucial for the precipitation of the complex. A high yield (over 97%) has been reported under these conditions[3].



Crystallization:

- The resulting solution is allowed to stand, promoting slow evaporation of the solvent at room temperature. This gradual process encourages the formation of single crystals suitable for X-ray diffraction analysis.
- Alternatively, hydrothermal methods can be employed, where the reaction mixture is heated in a sealed vessel to control pressure and temperature, which can also yield crystalline products.

Structural Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing detailed information on unit cell dimensions, bond lengths, and bond angles[4].

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

- Crystal Mounting: A suitable single crystal of the aluminum tartrate complex is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
 crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A
 monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded
 on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the unit cell parameters and space group. The structure is then solved using direct methods
 or Patterson methods to obtain an initial model of the atomic positions. This model is
 subsequently refined against the experimental data to yield a final, accurate crystal structure.

Crystallographic Data

As of this writing, a complete crystal structure determination for a simple **aluminum tartrate** complex is not available in open-access crystallographic databases. To provide a relevant example of the type of data obtained from such an analysis, the crystallographic information for a related aluminum-carboxylate complex, tris(5-methylbenzimidazole) tris(oxalato)-



aluminate(III) trihydrate, is presented below[5]. In this complex, the aluminum ion is coordinated by three bidentate oxalate ligands, forming an octahedral geometry.

Parameter	Tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate[5]
Chemical Formula	(C ₈ H ₉ N ₂) ₃ [Al(C ₂ O ₄) ₃]·3H ₂ O
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	13.499(7)
b (Å)	14.872(9)
c (Å)	16.995(5)
α (°)	90
β (°)	91.44(3)
y (°)	90
Volume (ų)	3411(3)
Z	4
Coordination Geometry of Al ³⁺	Octahedral

Visualizations

The following diagrams illustrate the general workflow for the structural determination of **aluminum tartrate** complexes and a hypothetical coordination environment of the aluminum ion.

Experimental workflow for structural determination. Hypothetical coordination of Al³⁺ by three tartrate ligands.

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